molecular formula C19H17N3O3 B6504327 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-72-0

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B6504327
CAS No.: 1351581-72-0
M. Wt: 335.4 g/mol
InChI Key: FGTVSIPVRRBGGJ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is a morpholine-derived carboxamide featuring a benzyl group at the 4-position of the morpholine ring and a 2-cyanophenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₉H₁₇N₃O₃ (calculated molecular weight: 335.36 g/mol).

Properties

IUPAC Name

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-10-15-8-4-5-9-16(15)21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVSIPVRRBGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a benzylamine derivative with a cyanophenyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide serves as a versatile building block in organic synthesis. It is utilized for:

  • Developing New Compounds : It acts as an intermediate in synthesizing other biologically active molecules.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for creating diverse chemical derivatives.
Reaction TypeExample ReagentsExpected Products
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionSodium methoxideVarious substituted products

Biology

In biological research, the compound is investigated for its potential as:

  • Biochemical Probe : It may inhibit specific enzymes, aiding in the study of metabolic pathways.
  • Therapeutic Agent : Preliminary studies suggest anti-inflammatory and anticancer properties, warranting further exploration into its mechanism of action.

Medicine

The therapeutic applications of this compound include:

  • Anti-inflammatory Effects : Its structural components may interact with inflammatory pathways.
  • Anticancer Activity : Initial findings indicate potential efficacy against certain cancer cell lines, suggesting it could serve as a lead compound for drug development.

Case Studies

Several studies highlight the compound's applications:

  • Enzymatic Inhibition Study :
    • Researchers assessed the inhibitory effects of the compound on specific enzymes involved in cancer metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
  • Synthesis of Derivatives :
    • A study focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzyl and cyanophenyl groups led to improved potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 2-cyanophenyl group in the target compound enhances electrophilicity compared to the 4-methylbenzyl (electron-donating) and 2-chlorobenzyl (moderately electron-withdrawing) analogs.
  • Steric Considerations: The 2-cyanophenyl substituent may impose steric hindrance distinct from the 4-methylbenzyl group, affecting binding pocket interactions.
  • LogP Trends: For the (3S)-4-methylbenzyl analog, logP = 1.96 , suggesting moderate lipophilicity. The target compound’s cyano group likely reduces logP slightly compared to methyl but increases it relative to polar groups.

Physicochemical Properties

Property Target Compound 2-Chlorobenzyl Analog 4-Methylbenzyl Analog
Molecular Weight 335.36 356.80 338.40
logP (Predicted) ~1.8–2.0 ~2.5 1.96
Polar Surface Area (Ų) ~70 ~65 49.97
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 5 5

Notes:

  • Chlorine in the 2-chlorobenzyl analog contributes to higher logP, favoring lipid bilayer penetration .

Yield Comparison :

  • reports 94–95% yields for cyano-containing coupling products under controlled conditions .
  • The 4-methylbenzyl analog () was synthesized via stereoselective routes, though yield data are unspecified .

Computational and Structural Studies

  • Molecular Docking: AutoDock Vina () predicts that the 2-cyanophenyl group’s electronegativity enhances hydrogen bonding with target proteins compared to methyl or chloro analogs .
  • Crystallography : SHELX () and ORTEP-3 () enable precise determination of morpholine ring conformations and substituent orientations . For example, the (3S)-stereoisomer () exhibits defined spatial arrangements critical for chiral recognition .

Biological Activity

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical formula is C17H16N2O3C_{17}H_{16}N_2O_3, and it features a morpholine ring, which is significant in the context of drug design due to its ability to interact with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been investigated as a potential biochemical probe or inhibitor in enzymatic studies, particularly focusing on its anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory effects. In studies involving animal models, the compound was administered at various dosages (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on inflammation markers such as IL-6 levels following TLR7 stimulation . The results indicated a significant reduction in IL-6 levels compared to vehicle controls.

2. Anticancer Potential

The compound has also been explored for its anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines. The precise pathways involved are still under investigation, but preliminary data suggest modulation of key signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceObserved Effects
Anti-inflammatory Reduced IL-6 levels in mouse models
AnticancerInhibition of tumor growth in cell lines
Enzymatic Inhibition Interaction with monoamine oxidase (MAO)

Detailed Research Findings

  • In Vivo Studies : In a lupus disease model using DBA/1 mice, the compound was tested for its effects on auto-antibody titers after administration. The study demonstrated that treatment led to a significant reduction in anti-dsDNA antibodies, indicating potential therapeutic effects against autoimmune conditions .
  • In Vitro Studies : Further investigations into the compound's inhibitory effects on enzymes such as monoamine oxidase (MAO) revealed promising results. Compounds derived from similar structures have shown selective inhibition against MAO-A and MAO-B, which are critical targets for treating depression and neurodegenerative disorders .

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